molecular formula C10H18O4 B8654632 2,2-Diethoxyethyl 2-methylprop-2-enoate CAS No. 95983-99-6

2,2-Diethoxyethyl 2-methylprop-2-enoate

Cat. No. B8654632
Key on ui cas rn: 95983-99-6
M. Wt: 202.25 g/mol
InChI Key: MRORRLLLFWTVKW-UHFFFAOYSA-N
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Patent
US04605718

Procedure details

Analysis indicated that fraction #1 was predominantly ethyl methacrylate. Fraction #2 was predominantly bromoacetaldehyde diethylacetal. Fraction #3 was the desired product, 2,2 diethoxy-ethyl-methacrylate (29% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC)(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13]Br)[CH3:10]>>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][CH:3]=[C:2]([CH3:4])[C:1]([O-:6])=[O:5])[CH3:10].[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=C(C(=O)[O-])C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
C(C)OC(COC(C(=C)C)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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